molecular formula C8H13NO B1521290 4-Methyl-3-oxoheptanenitrile CAS No. 1039833-22-1

4-Methyl-3-oxoheptanenitrile

Cat. No. B1521290
CAS RN: 1039833-22-1
M. Wt: 139.19 g/mol
InChI Key: CSHWFLZODHQZHN-UHFFFAOYSA-N
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Description

4-Methyl-3-oxoheptanenitrile is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 . It is used in various scientific research areas.


Molecular Structure Analysis

The InChI code for 4-Methyl-3-oxoheptanenitrile is 1S/C8H13NO/c1-3-4-7(2)8(10)5-6-9/h7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Methyl-3-oxoheptanenitrile is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Bonding in Amorphous Carbon Nitride

Rodil and Muhl (2004) explored the bonding characteristics within amorphous carbon nitride, highlighting the challenges in identifying chemical bonding due to the conflicting interpretations of various spectroscopy results. This research contributes to understanding the structural complexity of carbon-nitrogen bonds, which could be indirectly relevant when considering the synthesis and applications of nitrogen-containing organic compounds like 4-Methyl-3-oxoheptanenitrile (Rodil & Muhl, 2004).

Biodegradation of Nitroaromatic Compounds

Haigler, Wallace, and Spain (1993) investigated the biodegradation of 2-nitrotoluene by Pseudomonas sp., revealing insights into the microbial degradation of nitroaromatic compounds. Understanding the biodegradation pathways can inform environmental remediation strategies and the synthesis of complex organic molecules (Haigler, Wallace, & Spain, 1993).

Synthesis and Magnetism of Heterotrimetallic Complexes

Zhu et al. (2017) described the synthesis and magnetic properties of heterotrimetallic Ni–Cu–Ln complexes, which could provide a framework for the synthesis of complex organic and inorganic materials with potential electronic or catalytic applications, indirectly relating to the chemical manipulation of compounds like 4-Methyl-3-oxoheptanenitrile (Zhu et al., 2017).

Novel Group 14 Nitrides

Kroke and Schwarz (2004) reviewed the synthesis and properties of novel carbon nitrides, emphasizing the attempts to create crystalline C3N4 phases. This study offers a glimpse into the potential for creating new materials with unique properties, which could extend to the chemical exploration and application of various nitrile compounds (Kroke & Schwarz, 2004).

Safety and Hazards

4-Methyl-3-oxoheptanenitrile is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methyl-3-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-4-7(2)8(10)5-6-9/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHWFLZODHQZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-oxoheptanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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